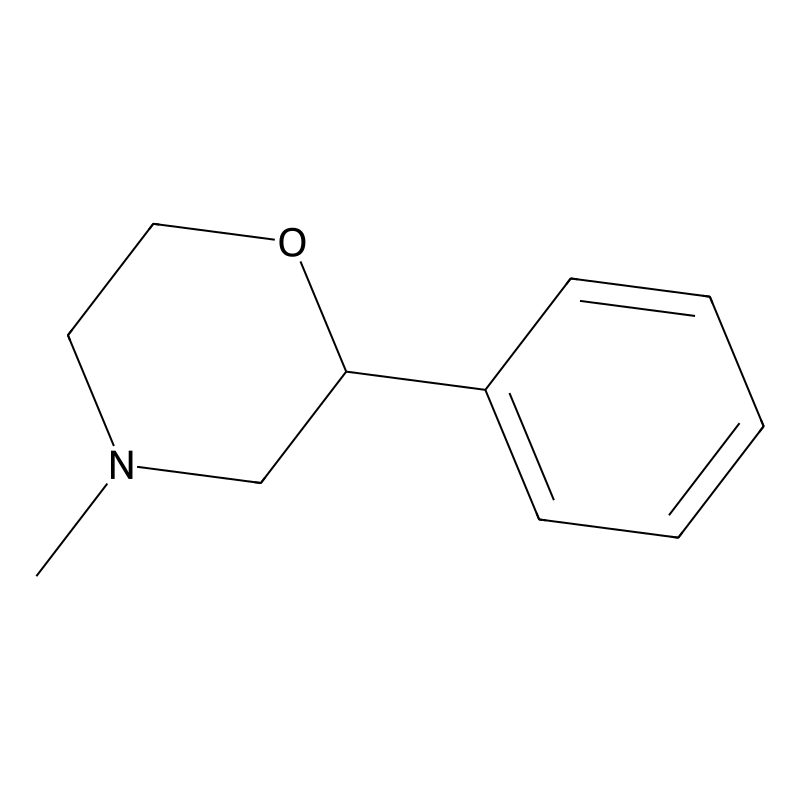

4-Methyl-2-phenylmorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Methyl-2-phenylmorpholine is a chemical compound classified within the morpholine family, characterized by a morpholine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position. Its molecular formula is , and it features a unique structure that contributes to its various biological activities and applications. The compound is part of a broader class of substituted phenylmorpholines, which have been studied for their potential therapeutic effects, particularly in the realm of central nervous system (CNS) pharmacology.

The chemical reactivity of 4-methyl-2-phenylmorpholine can be attributed to its functional groups. It can undergo typical reactions associated with amines and ethers, such as:

These reactions are significant for synthesizing analogs and derivatives that may exhibit enhanced biological properties or altered pharmacokinetics.

4-Methyl-2-phenylmorpholine has shown promise in various biological studies. It acts primarily as a psychostimulant, similar to other compounds in its class, influencing monoamine neurotransmitter systems. Research indicates that it may function as a releaser of neurotransmitters like dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions . Additionally, some derivatives have been explored for their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and obesity due to their appetite-suppressing effects .

The synthesis of 4-methyl-2-phenylmorpholine typically involves several steps:

- Formation of the Morpholine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols.

- Substitution Reactions: The introduction of the methyl group at the 4-position and the phenyl group at the 2-position can be accomplished using specific reagents and conditions that favor selective substitution.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Detailed synthetic routes often involve various reagents, such as bromine or sulfuric acid, and solvents like dichloromethane or methanol .

4-Methyl-2-phenylmorpholine has several applications:

- Pharmaceutical Development: It serves as a lead compound for developing new psychostimulants or antidepressants.

- Research Tool: Used in studies investigating the mechanisms of neurotransmitter release and receptor interaction.

- Chemical Intermediate: Acts as an intermediate in synthesizing more complex organic molecules in chemical research.

Studies examining the interactions of 4-methyl-2-phenylmorpholine with various receptors have indicated its potential as a monoamine transporter ligand. It may also interact with serotonin receptors, contributing to its psychostimulant effects . These interactions are critical for understanding its pharmacological profile and optimizing its therapeutic applications.

Several compounds share structural similarities with 4-methyl-2-phenylmorpholine. Here is a comparison highlighting some of these compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Phenylmorpholine | Structure | Base structure without substitutions |

| 3-Methyl-2-phenylmorpholine (Phenmetrazine) | Structure | Known psychostimulant; used for obesity treatment |

| 3,4-Dimethylmorpholine (Phendimetrazine) | Structure | Similar stimulant properties; different substitution pattern |

| 5-Methyl-2-phenylmorpholine (Isophenmetrazine) | Structure | Distinct pharmacological profile; used in CNS applications |

| 3-Ethylmorpholine (Phenetrazine) | Structure | Exhibits appetite suppression; different side chain |

These compounds demonstrate varying degrees of biological activity and therapeutic potential, making them valuable for comparative studies in drug design.